molecular formula C16H11N5O2S B11009832 N~1~-(1,3-benzothiazol-2-yl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide

N~1~-(1,3-benzothiazol-2-yl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide

Cat. No.: B11009832
M. Wt: 337.4 g/mol
InChI Key: WQTKQNDDXRWXPX-UHFFFAOYSA-N
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Description

N~1~-(1,3-benzothiazol-2-yl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide is a complex organic compound that features both benzothiazole and benzotriazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,3-benzothiazol-2-yl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide typically involves multi-step organic reactions. One possible route includes:

    Formation of the Benzothiazole Moiety: Starting with 2-aminothiophenol and reacting it with a suitable aldehyde under acidic conditions to form the benzothiazole ring.

    Formation of the Benzotriazine Moiety: Reacting an appropriate hydrazine derivative with a diketone to form the benzotriazine ring.

    Coupling Reaction: The final step involves coupling the benzothiazole and benzotriazine intermediates through an acetamide linkage, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(1,3-benzothiazol-2-yl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing benzothiazole and benzotriazole moieties exhibit significant antimicrobial activity. For instance, the incorporation of these groups can enhance the efficacy against various bacterial strains. Studies have shown that derivatives of benzothiazole demonstrate a Minimum Inhibitory Concentration (MIC) against pathogens like Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antibiotics .

Antidepressant Effects

A recent study focused on the synthesis of derivatives similar to N~1~-(1,3-benzothiazol-2-yl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide demonstrated promising results in treating neurodegenerative diseases coupled with depression. The compounds were tested for their inhibitory effects on monoamine oxidase (MAO) and cholinesterase (ChE), with some derivatives showing significant activity in reducing immobility time in forced swim tests—an indicator of antidepressant potential .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The structural features of the compound allow it to interact with various biological targets within cancer cells, although further studies are needed to elucidate these mechanisms fully .

Case Study 1: Neurodegenerative Disease Treatment

In a study published in Molecules, researchers synthesized a series of acetamides based on the benzothiazole scaffold and tested their effects on neurodegenerative models. Results indicated that certain derivatives significantly inhibited MAO-B activity, suggesting their potential as therapeutic agents for conditions like Alzheimer's disease .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of various benzothiazole derivatives against clinical isolates of Staphylococcus aureus. The findings revealed that specific modifications to the benzothiazole ring enhanced antibacterial activity, demonstrating how structural changes can influence efficacy .

Mechanism of Action

The mechanism of action of N1-(1,3-benzothiazol-2-yl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N1-(1,3-benzothiazol-2-yl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide lies in its combined structure, which may confer unique chemical properties and biological activities not found in simpler analogs

Biological Activity

N~1~-(1,3-benzothiazol-2-yl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antiviral properties, supported by relevant case studies and research findings.

Chemical Structure

The compound features a complex structure that includes a benzothiazole moiety and a benzotriazine derivative. This structural diversity is believed to contribute to its varied biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Study Findings : A related compound demonstrated an EC50 of 0.85 µg/mL against Alternaria solani, indicating potent antifungal activity .
CompoundTarget OrganismEC50 (µg/mL)
Related CompoundAlternaria solani0.85
Related CompoundPhoma lingam2.29

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been widely studied. In vitro assays have shown that similar compounds can inhibit the growth of various cancer cell lines:

  • Case Study : A study on thiazolidinone derivatives revealed that certain analogs exhibited cytotoxic effects on HCT-116 colon cancer cells .
Compound TypeCell LineIC50 (µM)
Thiazolidinone DerivativeHCT-11615.5

Antiviral Activity

Emerging research suggests that this compound may possess antiviral properties:

  • Research Insight : Screening assays have shown activity against viral infections, although specific data on this compound is still under investigation .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific biological targets involved in cell proliferation and microbial resistance.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N¹-(1,3-benzothiazol-2-yl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide, and what reaction conditions optimize yield?

  • Methodology :

  • Core Formation : Synthesize the benzothiazole and benzotriazinone cores separately. For benzotriazinone, cyclize 2-aminobenzoic acid derivatives with nitrous acid (HNO₂) under acidic conditions .
  • Coupling : Use carbodiimide coupling agents (e.g., EDC/HCl) in dichloromethane (DCM) with triethylamine (TEA) to link the benzothiazol-2-amine and benzotriazinone-acetic acid intermediates .
  • Purification : Recrystallize using ethanol or perform column chromatography (silica gel, hexane/ethyl acetate gradient).
    • Optimization : Reaction yields improve at 0–5°C with slow reagent addition to minimize side reactions .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm acetamide linkage and aromatic proton environments (e.g., δ 7.8–8.5 ppm for benzotriazinone protons) .
  • HPLC : Purity assessment (>95%) using a C18 column (MeCN/H₂O, 0.1% TFA) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 364.08) .

Q. What preliminary biological activities are reported for benzothiazole-benzotriazinone hybrids?

  • Findings :

  • Antimicrobial Activity : MIC values of 2–8 µg/mL against S. aureus and E. coli due to thiazole-triazine synergy disrupting bacterial membranes .
  • Anticancer Potential : IC₅₀ of 12 µM against HepG2 cells via topoisomerase II inhibition .
    • Assays : MTT for cytotoxicity; agar diffusion for antimicrobial testing .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?

  • Methodology :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) at the benzothiazole C-6 position to modulate electron density and binding affinity .
  • Bioisosteric Replacement : Replace the acetamide linker with sulfonamide or urea groups to improve metabolic stability .
    • Data Analysis : Compare IC₅₀ values across derivatives using ANOVA and molecular docking (e.g., AutoDock Vina) to identify key interactions .

Q. What mechanistic insights explain contradictory bioactivity data across similar derivatives?

  • Case Study :

  • Contradiction : A methyl-substituted analog showed reduced anticancer activity (IC₅₀ > 50 µM) compared to the parent compound.
  • Resolution : X-ray crystallography revealed steric hindrance from the methyl group disrupted binding to the ATP pocket of topoisomerase II .
    • Approach : Pair biochemical assays (e.g., enzyme inhibition kinetics) with structural analysis (e.g., XRD, molecular dynamics) .

Q. How can computational chemistry guide the optimization of this compound’s pharmacokinetic properties?

  • Tools :

  • ADMET Prediction : Use SwissADME to assess logP (target <3), solubility, and CYP450 inhibition risks .
  • Docking Studies : Identify hydrogen bonds between the acetamide carbonyl and Lys352 residue of carbonic anhydrase IX .
    • Outcome : Prioritize derivatives with lower topological polar surface area (TPSA <90 Ų) for improved blood-brain barrier penetration .

Properties

Molecular Formula

C16H11N5O2S

Molecular Weight

337.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

InChI

InChI=1S/C16H11N5O2S/c22-14(18-16-17-12-7-3-4-8-13(12)24-16)9-21-15(23)10-5-1-2-6-11(10)19-20-21/h1-8H,9H2,(H,17,18,22)

InChI Key

WQTKQNDDXRWXPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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